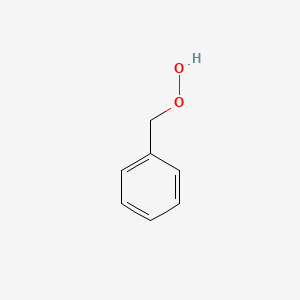

Benzyl hydroperoxide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

3071-34-9 |

|---|---|

Molecular Formula |

C7H8O2 |

Molecular Weight |

124.14 g/mol |

IUPAC Name |

hydroperoxymethylbenzene |

InChI |

InChI=1S/C7H8O2/c8-9-6-7-4-2-1-3-5-7/h1-5,8H,6H2 |

InChI Key |

YVJRCWCFDJYONJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COO |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Benzyl Hydroperoxide via Benzylic Oxidation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl (B1604629) hydroperoxide is a valuable organic peroxide that serves as a key intermediate in various chemical transformations and has applications in organic synthesis and polymer chemistry. Its synthesis via the oxidation of the benzylic C-H bond in toluene (B28343) and its derivatives is a topic of significant interest. This technical guide provides a comprehensive overview of the primary methods for synthesizing benzyl hydroperoxide, with a focus on experimental protocols, quantitative data, and reaction mechanisms.

Core Synthesis Methodologies

The synthesis of this compound from toluene predominantly proceeds through a free-radical chain mechanism. The initiation step involves the abstraction of a hydrogen atom from the methyl group of toluene to form a benzyl radical. This radical then reacts with molecular oxygen to produce a benzylperoxy radical. The propagation step involves the abstraction of a hydrogen atom by the benzylperoxy radical from another toluene molecule, yielding this compound and a new benzyl radical, thus continuing the chain reaction.

Several methods have been developed to facilitate this transformation, including autoxidation, catalyzed oxidation, and synthesis from benzyl halides.

Autoxidation of Toluene

The direct reaction of toluene with an oxygen source, typically air, at elevated temperatures is known as autoxidation. While being a straightforward approach, it often suffers from low selectivity and yield of this compound, as the product is prone to further oxidation to benzyl alcohol, benzaldehyde (B42025), and benzoic acid.[1] The reaction is typically carried out at temperatures between 170 and 220°C under pressure to maintain toluene in the liquid phase.[2] Controlling the extent of toluene conversion is crucial to maximize the yield of the hydroperoxide intermediate.

Catalyzed Benzylic Oxidation

To improve the efficiency and selectivity of benzylic oxidation, various catalytic systems have been developed. These catalysts facilitate the initiation of the radical chain reaction under milder conditions than autoxidation.

a) Cobalt-Catalyzed Oxidation: Cobalt salts, such as cobalt acetate, are effective catalysts for the liquid-phase oxidation of toluene.[1] The cobalt catalyst cycles between its +2 and +3 oxidation states to facilitate the decomposition of hydroperoxides and the generation of radicals, which initiate the oxidation chain.

b) N-Hydroxyphthalimide (NHPI) Catalyzed Aerobic Oxidation: N-Hydroxyphthalimide (NHPI) is an efficient organocatalyst for the aerobic oxidation of toluene. In this system, NHPI is oxidized to the phthalimide-N-oxyl (PINO) radical, which is the active species that abstracts a hydrogen atom from toluene to initiate the radical chain reaction.[3] This method can be performed with or without a metal co-catalyst. The use of NHPI can significantly enhance the reaction rate and selectivity for the initial oxidation products.[3]

Synthesis from Benzyl Halides

An alternative and often more selective route to this compound involves the use of benzyl halides as starting materials.

Indium-Mediated Synthesis: A highly efficient method for the synthesis of benzylic hydroperoxides involves the reaction of benzyl bromides with indium metal in the presence of air.[4][5] This reaction proceeds at room temperature and provides good to excellent yields of the corresponding hydroperoxides.[4] The proposed mechanism involves a single-electron transfer from indium to the benzyl bromide to generate a benzyl radical, which then reacts with oxygen.[4]

Quantitative Data Presentation

The following tables summarize the quantitative data for the synthesis of this compound using various methods. It is important to note that many studies on toluene oxidation focus on the final products (benzaldehyde, benzyl alcohol, benzoic acid) rather than isolating and quantifying this compound. Therefore, data on the yield of this compound is often limited.

Table 1: Synthesis of this compound from Toluene via Autoxidation and Catalyzed Oxidation

| Method | Catalyst | Oxidant | Temperature (°C) | Toluene Conversion (%) | This compound Yield (%) | Other Products | Reference(s) |

| Autoxidation | None | Air (<21% O2) | 170-220 | <10 | Not explicitly reported, but is the primary intermediate | Benzyl alcohol, Benzaldehyde, Benzoic acid | [2][6] |

| Catalyzed Oxidation | MnMoO4 | H2O2 | 80 | 40.6 | Not explicitly reported | Benzaldehyde, Benzyl alcohol | [7][8] |

| Catalyzed Oxidation | CeO2–MnOx | O2 | Not specified | 6.9 | Not explicitly reported | Benzyl alcohol, Benzaldehyde, Benzoic acid | [9] |

| Catalyzed Oxidation | Ni(II), Co(II), or Cu(II) Schiff base complexes | H2O2 | 70 | Up to 77.5 (Cu complex) | Not explicitly reported | Benzaldehyde, Benzyl alcohol, Benzoic acid | [6] |

Table 2: Synthesis of this compound from Benzyl Bromides

| Method | Substrate | Reagents | Solvent | Temperature (°C) | Yield (%) | Reference(s) |

| Indium-Mediated | Benzyl bromide | Indium powder, Air | DMF | Room Temperature | 89 | [4] |

| Indium-Mediated | 4-Methylbenzyl bromide | Indium powder, Air | DMF | Room Temperature | 85 | [4] |

| Indium-Mediated | 4-Methoxybenzyl bromide | Indium powder, Air | DMF | Room Temperature | 82 | [4] |

| Indium-Mediated | 4-Chlorobenzyl bromide | Indium powder, Air | DMF | Room Temperature | 92 | [4] |

| Indium-Mediated | 4-Bromobenzyl bromide | Indium powder, Air | DMF | Room Temperature | 95 | [4] |

| Indium-Mediated | 4-Trifluoromethylbenzyl bromide | Indium powder, Air | DMF | Room Temperature | 87 | [4] |

Experimental Protocols

Protocol 1: Indium-Mediated Synthesis of this compound from Benzyl Bromide[4]

This protocol describes a highly efficient and mild method for the synthesis of this compound.

Materials:

-

Benzyl bromide

-

Indium powder (200 mesh)

-

Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate (B86663)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

Procedure:

-

To a round-bottom flask, add benzyl bromide (1.0 mmol, 1.0 equiv) and dimethylformamide (5 mL).

-

Add fine indium powder (1.3 mmol, 1.3 equiv) to the solution.

-

Stir the reaction mixture vigorously at room temperature under an air atmosphere. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, quench the mixture with a saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with diethyl ether (3 x 10 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford pure this compound.

Protocol 2: General Procedure for Catalytic Oxidation of Toluene[6][7]

This protocol provides a general outline for the liquid-phase oxidation of toluene using a catalyst and an oxidant. Specific conditions will vary depending on the catalyst and oxidant used.

Materials:

-

Toluene

-

Catalyst (e.g., MnMoO4, Co(II) Schiff base complex)

-

Oxidant (e.g., H2O2, O2)

-

Solvent (e.g., acetonitrile, or solvent-free)

-

Reaction vessel (e.g., three-necked flask, autoclave)

-

Magnetic stirrer or mechanical stirrer

-

Heating mantle or oil bath

-

Condenser

Procedure:

-

Set up the reaction vessel with a condenser and a magnetic or mechanical stirrer.

-

Charge the reactor with toluene, the catalyst, and the solvent (if applicable).

-

Heat the reaction mixture to the desired temperature (e.g., 70-80°C).

-

Introduce the oxidant. If using a gaseous oxidant like O2, it can be bubbled through the reaction mixture. If using a liquid oxidant like H2O2, it can be added dropwise.

-

Maintain the reaction at the set temperature with vigorous stirring for the desired reaction time.

-

Monitor the reaction progress by taking aliquots and analyzing them by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of toluene and the product distribution.

-

After the reaction is complete, cool the mixture to room temperature.

-

The work-up procedure will depend on the specific reaction and products. It may involve extraction, distillation, and chromatographic purification to isolate and quantify this compound.

Signaling Pathways and Experimental Workflows

Benzylic Oxidation Reaction Mechanism

The core of benzylic oxidation is a free-radical chain reaction. The following diagram illustrates the key steps involved in the formation of this compound from toluene.

General Experimental Workflow for this compound Synthesis

The following diagram outlines a typical workflow for the synthesis, isolation, and analysis of this compound.

Conclusion

The synthesis of this compound via benzylic oxidation is a fundamental process with multiple synthetic routes. While autoxidation provides a direct but often low-yielding method, catalytic approaches using transition metals or organocatalysts like NHPI offer improved efficiency and selectivity. For high-yield and selective synthesis of this compound, the indium-mediated reaction of benzyl bromides presents a compelling alternative. This guide provides researchers and professionals with the necessary technical details to understand and implement these synthetic strategies. Further research into developing more efficient and selective catalysts for the direct oxidation of toluene to this compound under mild conditions remains an active area of investigation.

References

- 1. researchgate.net [researchgate.net]

- 2. US3387036A - Production of benzyl alcohol and benzaldehyde - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. Indium-Mediated Synthesis of Benzylic Hydroperoxides [organic-chemistry.org]

- 5. Indium-Mediated Synthesis of Benzylic Hydroperoxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ijesi.org [ijesi.org]

- 7. Catalytic Oxidation of Toluene into Benzaldehyde and Benzyl Alcohol Using Molybdenum-Incorporated Manganese Oxide Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Solvent-free liquid-phase selective catalytic oxidation of toluene to benzyl alcohol and benzaldehyde over CeO2–MnOx composite oxides - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

Thermal Decomposition Kinetics of Benzyl Hydroperoxide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition kinetics of benzyl (B1604629) hydroperoxide. The document summarizes the current understanding of the decomposition mechanisms, presents available quantitative data, details relevant experimental protocols, and provides visualizations of the key reaction pathways. This guide is intended to be a valuable resource for professionals working in fields where the stability and reactivity of hydroperoxides are of critical importance.

Core Concepts: Decomposition Pathways

The thermal decomposition of benzyl hydroperoxide is a complex process that proceeds primarily through free radical mechanisms. The initiation of this decomposition can occur through two main pathways: unimolecular and bimolecular decomposition.

Unimolecular Decomposition: This pathway involves the homolytic cleavage of the weak oxygen-oxygen bond in a single this compound molecule to form a benzyloxy radical and a hydroxyl radical. Computational studies have shown that this unimolecular dissociation proceeds through the formation of a hydrogen-bonded radical-pair and has a significant activation energy barrier.

Bimolecular Decomposition: At lower temperatures, bimolecular reactions are considered more favorable initiation processes due to their lower activation enthalpies compared to unimolecular O-O bond cleavage. These pathways involve the reaction of a this compound molecule with another molecule, such as another this compound molecule or a solvent molecule (e.g., toluene).

The primary radical species generated, such as the benzyloxy and hydroxyl radicals, can then participate in a series of propagation and termination steps, leading to the formation of various decomposition products. At elevated temperatures (900 K and above), the decomposition to a benzoxyl radical and a hydroxyl radical becomes a rapid and significant pathway[1].

Quantitative Kinetic Data

Table 1: Activation Energy for Unimolecular Decomposition

| Parameter | Value | Method |

| Activation Enthalpy (ΔH‡) | +181 kJ mol⁻¹ | Computational (CASPT2(2,2)/cc-pVTZ//UB3LYP/6-31G(d)) |

Note: This value represents the enthalpic barrier for the unimolecular O-O bond cleavage and suggests that this pathway is less favorable than bimolecular pathways at lower temperatures.

Decomposition Products

The thermal decomposition of this compound yields a mixture of products, the distribution of which can be influenced by factors such as temperature, solvent, and the presence of other reactive species. The primary and secondary products are formed through the subsequent reactions of the initially generated radicals.

Table 2: Major Products of this compound Thermal Decomposition

| Product | Chemical Formula | Formation Pathway |

| Benzaldehyde | C₆H₅CHO | Oxidation of the benzyl radical or rearrangement of the benzyloxy radical. |

| Benzyl alcohol | C₆H₅CH₂OH | Hydrogen abstraction by the benzyloxy radical from a suitable donor. |

| Bibenzyl | C₆H₅CH₂CH₂C₆H₅ | Dimerization of benzyl radicals. |

| Water | H₂O | Hydrogen abstraction by the hydroxyl radical. |

Experimental Protocols

The following is a detailed methodology, adapted from established procedures for studying the thermal decomposition of similar hydroperoxides like t-butyl hydroperoxide, for determining the kinetics of this compound decomposition.

Materials and Reagents

-

This compound (synthesis and purification may be required)

-

Solvent (e.g., toluene (B28343), benzene, cyclohexane) of high purity

-

Inert gas (e.g., Argon or Nitrogen)

-

Potassium iodide (KI)

-

Sodium thiosulfate (B1220275) (Na₂S₂O₃) standard solution

-

Starch indicator solution

-

Acetic acid

-

Triphenylphosphine (B44618) (for reduction of remaining hydroperoxide before GC analysis)

-

Internal standard for GC analysis (e.g., dodecane)

Synthesis and Purification of this compound (Illustrative)

For precise kinetic studies, high-purity this compound is essential. A general synthetic approach involves the autooxidation of toluene or the reaction of a benzyl halide with a source of peroxide. Purification can be achieved by methods such as column chromatography or recrystallization at low temperatures. The purity should be verified by techniques like NMR and iodometric titration.

Kinetic Run Procedure

-

Sample Preparation: Prepare solutions of this compound of known concentration in the desired solvent.

-

Degassing: Transfer a measured volume of the hydroperoxide solution into several Pyrex ampoules. Thoroughly degas the solutions by subjecting them to several freeze-pump-thaw cycles under high vacuum to remove dissolved oxygen, which can interfere with the decomposition kinetics.

-

Sealing: Seal the ampoules under vacuum.

-

Thermolysis: Immerse the sealed ampoules in a constant-temperature bath (e.g., oil bath or thermostat-controlled oven) maintained at the desired reaction temperature (e.g., 100-200 °C).

-

Sampling: At predetermined time intervals, remove an ampoule from the bath and immediately quench the reaction by placing it in an ice-water bath.

-

Analysis of Residual Hydroperoxide (Iodometric Titration):

-

Carefully open the ampoule and transfer a known aliquot of the reaction mixture to a flask containing a solution of potassium iodide in acetic acid.

-

Allow the reaction to proceed in the dark for a few minutes for the quantitative liberation of iodine.

-

Titrate the liberated iodine with a standardized solution of sodium thiosulfate using a starch indicator to determine the endpoint.

-

The concentration of the remaining this compound is calculated from the amount of titrant used.

-

-

Product Analysis (Gas Chromatography - Mass Spectrometry - GC-MS):

-

To another aliquot of the reaction mixture, add a solution of triphenylphosphine to reduce the remaining this compound to benzyl alcohol. This prevents decomposition of the hydroperoxide in the hot injector of the gas chromatograph.

-

Add a known amount of an internal standard.

-

Inject the sample into a GC-MS system equipped with a suitable capillary column (e.g., a polar column like Carbowax 20M) to separate and identify the decomposition products.

-

Quantify the products by comparing their peak areas to that of the internal standard and using previously determined response factors.

-

Data Analysis

-

Plot the concentration of this compound versus time to determine the reaction order. For a first-order reaction, a plot of ln([BHP]) versus time will be linear.

-

The slope of this line will be equal to the negative of the rate constant (-k).

-

Repeat the experiment at several different temperatures to obtain rate constants at each temperature.

-

Construct an Arrhenius plot by plotting ln(k) versus 1/T (where T is the absolute temperature in Kelvin).

-

The activation energy (Ea) can be calculated from the slope of the Arrhenius plot (slope = -Ea/R, where R is the gas constant).

-

The pre-exponential factor (A) can be determined from the y-intercept (intercept = ln(A)).

Visualizations of Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the key signaling pathways in the thermal decomposition of this compound.

Caption: Unimolecular decomposition of this compound.

Caption: Bimolecular self-reaction of this compound.

Caption: Experimental workflow for kinetic studies.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Benzyl Hydroperoxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl (B1604629) hydroperoxide (C₆H₅CH₂OOH) is an organic peroxide of significant interest in various fields of chemistry and pharmacology. As a key intermediate in oxidation reactions and a radical initiator, a thorough understanding of its physical and chemical properties is crucial for its safe handling, synthesis, and application. This technical guide provides a comprehensive overview of the core physicochemical characteristics of benzyl hydroperoxide, detailed experimental protocols, and visualizations of its reactive nature.

Physical Properties

This compound is a colorless to pale yellow liquid with a characteristic peroxide odor.[1] It is more dense than water and exhibits limited solubility in aqueous media while being soluble in many common organic solvents.[1] A summary of its key physical properties is presented in Table 1.

Table 1: Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₈O₂ | [2] |

| Molecular Weight | 124.14 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Characteristic peroxide odor | [1] |

| Density | ~1.06 g/cm³ | [2] |

| Boiling Point | ~120 °C | [2] |

| Solubility in Water | Less soluble | [1] |

| Solubility in Organic Solvents | Soluble in ethanol (B145695) and ether | [1] |

Spectral Data

Spectroscopic analysis is essential for the identification and characterization of this compound. The following data has been reported for its nuclear magnetic resonance (NMR) spectra.

Table 2: NMR Spectral Data for this compound

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment | Reference(s) |

| ¹H | 8.25 | singlet | OOH | |

| ¹H | 7.43–7.39 | multiplet | C₆H₅ | |

| ¹H | 5.02 | singlet | CH₂ | |

| ¹³C | 135.7 | C (aromatic, quaternary) | ||

| ¹³C | 129.0 | CH (aromatic) | ||

| ¹³C | 128.6 | CH (aromatic) | ||

| ¹³C | 79.2 | CH₂ |

Chemical Properties and Reactivity

This compound's chemical behavior is dominated by the labile peroxide (-O-OH) bond, making it a highly reactive compound.

Stability and Decomposition:

This compound is generally stable under cool conditions but can decompose violently upon heating or in the presence of contaminants.[1] The O-O bond has a relatively low dissociation energy, leading to homolytic cleavage under thermal or photolytic conditions to generate free radicals.[2] This property makes it a useful radical initiator in polymerization and other radical-mediated reactions.[1]

The thermal decomposition of this compound can proceed via the following pathway:

These initial radicals can then participate in a variety of subsequent reactions, including hydrogen abstraction and addition to unsaturated systems.

Oxidizing Agent:

The hydroperoxide group makes this compound a potent oxidizing agent, capable of oxidizing a variety of substrates.

Experimental Protocols

Synthesis of this compound from Benzyl Bromide

A modern and efficient method for the synthesis of benzylic hydroperoxides involves the use of indium metal. This protocol avoids harsh conditions and utilizes molecular oxygen as the oxidant.[3]

Materials:

-

Benzyl bromide

-

Indium powder (200 mesh)

-

Dimethylformamide (DMF)

-

Air (as oxygen source)

-

Ethyl acetate (B1210297) (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a solution of benzyl bromide (1.0 mmol) in DMF (5 mL) in a round-bottom flask, add indium powder (1.3 mmol).

-

Stir the reaction mixture vigorously at room temperature under an air atmosphere (using a balloon or by leaving the flask open to the air).

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Extract the mixture with ethyl acetate (3 x 15 mL).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford pure this compound.

Quantification of this compound by Iodometric Titration

Iodometric titration is a standard method for determining the concentration of peroxides. The hydroperoxide oxidizes iodide ions to iodine, which is then titrated with a standard solution of sodium thiosulfate (B1220275).[2]

Materials:

-

This compound sample

-

Glacial acetic acid

-

Chloroform (B151607) or isooctane

-

Saturated potassium iodide (KI) solution (freshly prepared)

-

Standardized 0.1 N or 0.01 N sodium thiosulfate (Na₂S₂O₃) solution

-

Starch indicator solution (1%)

-

Deionized water

Procedure:

-

Accurately weigh a sample of this compound into a 250 mL Erlenmeyer flask with a glass stopper.

-

Add a solvent mixture of glacial acetic acid and chloroform (or isooctane), typically in a 3:2 ratio, to dissolve the sample completely.

-

Add freshly prepared saturated potassium iodide solution.

-

Stopper the flask, swirl to mix, and let it stand in the dark for a recommended period (e.g., 5-15 minutes) to ensure complete reaction.

-

Add a significant volume of deionized water to the flask.

-

Titrate the liberated iodine with the standardized sodium thiosulfate solution until the yellow-brown color of iodine fades to a pale straw color.

-

Add a few drops of starch indicator solution, which will turn the solution deep blue-black.

-

Continue the titration dropwise with vigorous swirling until the blue color completely disappears.

-

Record the volume of sodium thiosulfate solution used.

-

Perform a blank titration using the same procedure but without the this compound sample.

Calculation: The concentration of this compound can be calculated using the following formula:

Peroxide Value (meq/kg) = [(V - V₀) * N * 1000] / m

Where:

-

V = volume of Na₂S₂O₃ solution used for the sample (mL)

-

V₀ = volume of Na₂S₂O₃ solution used for the blank (mL)

-

N = normality of the Na₂S₂O₃ solution

-

m = mass of the sample (g)

Safety Considerations

This compound is a strong oxidizing agent and should be handled with care. It is thermally sensitive and can decompose explosively, especially when heated or in the presence of contaminants. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All work should be conducted in a well-ventilated fume hood.

Conclusion

This technical guide provides a foundational understanding of the physical and chemical properties of this compound. The data and protocols presented herein are intended to support researchers and professionals in the safe and effective use of this versatile chemical compound. Further investigation into its spectral properties and quantitative solubility is encouraged to build a more complete profile of this important molecule.

References

An In-depth Technical Guide to the Thermochemistry of O-O Bond Homolysis in Benzyl Hydroperoxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemistry associated with the homolytic cleavage of the oxygen-oxygen bond in benzyl (B1604629) hydroperoxide. This process is of fundamental importance in a variety of chemical contexts, including autoxidation, polymer synthesis, and as a source of reactive oxygen species in biological systems. This document summarizes key quantitative data from computational studies, outlines relevant experimental protocols, and provides visualizations of the core processes.

Introduction to O-O Bond Homolysis in Benzyl Hydroperoxide

The dissociation of the peroxide bond (O-O) is a critical initiation step in many radical chain reactions. In this compound (C₆H₅CH₂OOH), the homolytic cleavage of this bond yields a benzyloxyl radical (C₆H₅CH₂O•) and a hydroxyl radical (•OH). The energy required for this process, the bond dissociation energy (BDE), is a key parameter in determining the thermal stability and reactivity of the hydroperoxide.

The overall reaction for the unimolecular homolysis is:

C₆H₅CH₂OOH → C₆H₅CH₂O• + •OH

Understanding the energetics of this reaction is crucial for controlling reaction rates, predicting product distributions, and designing safer chemical processes. In the context of drug development, the formation of such radical species can be implicated in both therapeutic mechanisms and toxicity profiles.

Quantitative Thermochemical Data

The following tables summarize the available quantitative data on the O-O bond homolysis of this compound, primarily derived from computational studies. Experimental data for this specific molecule is not widely available in the reviewed literature; therefore, the focus is on high-level theoretical calculations.

Table 1: Calculated O-O Bond Dissociation Enthalpies (BDEs) and Reaction Enthalpies (ΔH)

| Computational Method | ΔH (kJ/mol) | ΔH (kcal/mol) | Notes |

| CASPT2(2,2)/cc-pVTZ//UB3LYP/6-31G(d) | +196 | +46.8 | Represents the energy difference between the separated radicals and the hydroperoxide.[1][2] |

| G3B3 | +184.1 | +44.0 | A composite ab initio method for accurate energy calculations. |

Table 2: Calculated Activation Energies and Enthalpies for Unimolecular Decomposition

| Computational Method | Parameter | Value (kJ/mol) | Value (kcal/mol) | Description |

| CASPT2(2,2)/cc-pVTZ//UB3LYP/6-31G(d) | ΔH‡ (298K) | +177.9 | +42.5 | Activation enthalpy for the O-O bond cleavage, leading to a transition state (TS1).[2] |

| CASPT2(2,2)/cc-pVTZ//UB3LYP/6-31G(d) | ΔG‡ (298K) | +173.2 | +41.4 | Activation free energy for the O-O bond cleavage.[3] |

Table 3: Energetics of the Hydrogen-Bonded Radical-Pair Intermediate

| Computational Method | Parameter | Value (kJ/mol) | Value (kcal/mol) | Description |

| CASPT2(2,2)/cc-pVTZ//UB3LYP/6-31G(d) | Energy of Radical-Pair Minimum (PC1) | +181 | +43.3 | Energy of the hydrogen-bonded radical-pair intermediate relative to the hydroperoxide substrate.[1][2] This intermediate is about 15 kJ/mol below the separated radical products.[1][2] |

Signaling Pathways and Logical Relationships

The unimolecular decomposition of this compound is not a simple, one-step bond cleavage. Computational studies indicate the formation of a transient, hydrogen-bonded radical-pair intermediate before the radicals fully separate.

Experimental Protocols

While specific experimental data for this compound is limited in the literature, the following protocols are standard for determining the thermochemical parameters of peroxide decomposition.

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference. It is commonly used to determine the enthalpy of decomposition and the onset temperature of thermal decomposition for peroxides.

Methodology:

-

Sample Preparation: A small, precisely weighed amount of this compound (typically 1-5 mg) is placed in an aluminum or stainless steel crucible. For solution studies, the hydroperoxide is dissolved in a suitable, inert solvent (e.g., benzene, cumene) at a known concentration.

-

Instrument Setup: The DSC instrument is purged with an inert gas (e.g., nitrogen or argon) to prevent oxidative side reactions. A temperature program is set, typically a linear heating rate (e.g., 2-10 °C/min) over a temperature range that encompasses the decomposition.

-

Data Acquisition: The heat flow to the sample is measured as a function of temperature. The homolytic cleavage of the O-O bond will result in an exothermic peak on the DSC thermogram.

-

Data Analysis:

-

Onset Temperature (T_onset): The temperature at which the exothermic decomposition begins is determined from the intersection of the baseline and the tangent of the exothermic peak.

-

Heat of Decomposition (ΔH_d): The total heat released during the decomposition is calculated by integrating the area under the exothermic peak.

-

Kinetic Parameters: By performing experiments at multiple heating rates, the activation energy (Ea) and the pre-exponential factor (A) can be determined using methods such as the Kissinger or Ozawa-Flynn-Wall analysis.

-

Pyrolysis with Product Analysis

Pyrolysis involves the thermal decomposition of a substance in an inert atmosphere. By analyzing the products and the rate of decomposition at different temperatures, kinetic parameters can be determined.

Methodology:

-

Reactor Setup: A solution of this compound in a high-boiling, inert solvent (e.g., toluene) is passed through a heated flow reactor. The temperature of the reactor is precisely controlled.

-

Decomposition: As the solution passes through the heated zone, the this compound decomposes.

-

Product Trapping and Analysis: The products exiting the reactor are trapped at low temperature. The composition of the trapped mixture is then analyzed using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the decomposition products (e.g., benzaldehyde, benzyl alcohol, bibenzyl).

-

Kinetic Analysis: The rate of disappearance of this compound is measured at different temperatures. An Arrhenius plot (ln(k) vs. 1/T) is then constructed to determine the activation energy (Ea) and the pre-exponential factor (A) for the decomposition reaction. The rate of formation of key products, such as bibenzyl (from the dimerization of benzyl radicals), can provide insights into the rate of the initial homolysis step.

Photodissociation with Radical Detection

Photodissociation uses light to induce bond cleavage. By using a laser with a specific wavelength corresponding to the energy required to break the O-O bond, the dynamics of the dissociation can be studied in detail.

Methodology:

-

Sample Introduction: A gaseous sample of this compound is introduced into a vacuum chamber.

-

Photolysis: A pulsed laser (the "pump" laser) is used to irradiate the sample, causing the O-O bond to break. The wavelength is chosen to be in the UV region where peroxides absorb, corresponding to a σ* ← n transition of the O-O bond.

-

Radical Detection: A second pulsed laser (the "probe" laser) is used to detect the nascent radical fragments (typically the •OH radical) via Laser-Induced Fluorescence (LIF) or Degenerate Four-Wave Mixing (DFWM). The probe laser is tuned to an electronic transition of the radical, and the resulting fluorescence or signal is detected.

-

Data Analysis:

-

Internal Energy Distribution: By scanning the probe laser frequency, the rotational and vibrational energy states of the •OH fragment can be determined.

-

Translational Energy: The Doppler profile of the absorption lines of the •OH fragment can be analyzed to determine its translational energy.

-

Bond Dissociation Energy: The BDE can be calculated by performing an energy balance: BDE = E_photon - E_trans(fragments) - E_int(fragments) where E_photon is the energy of the photolysis laser, and E_trans and E_int are the total translational and internal (vibrational and rotational) energies of the fragments, respectively.

-

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the experimental determination of the O-O bond dissociation energy using photodissociation techniques.

Conclusion

References

Benzyl Hydroperoxide: A Technical Guide to Radical Formation and Reaction Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of benzyl (B1604629) hydroperoxide, a significant organic compound known for its role as a radical initiator and oxidizing agent.[1] We will explore its formation, the mechanisms of its decomposition into radical species, and the subsequent reaction pathways. This document consolidates quantitative data, details key experimental protocols, and visualizes complex processes to support advanced research and development in chemistry and pharmaceuticals.

Formation of Benzyl Hydroperoxide

This compound is characterized by a hydroperoxide group (-OOH) attached to a benzyl moiety (C₆H₅CH₂-).[1] Its synthesis can be achieved through several routes, primarily involving the oxidation of toluene (B28343) derivatives or benzyl precursors.[1]

Key synthetic pathways include:

-

Autoxidation : The direct oxidation of toluene derivatives, where benzylic C-H bonds are susceptible to radical abstraction by molecular oxygen, is a foundational method. This pathway involves the generation of benzyl radicals that trap triplet oxygen.[1]

-

Indium-Mediated Hydroperoxidation : This efficient method converts benzyl halides to benzyl hydroperoxides using indium metal under aerobic conditions at room temperature, offering good yields without harsh conditions.[1][2][3]

-

Visible-Light-Induced Hydroperoxidation : A sustainable approach using a catalyst like eosin (B541160) Y under blue LED light to yield benzylic hydroperoxides under mild conditions.[1][3]

-

Oxidation of Benzyl Alcohol : Traditional methods involve the oxidation of benzyl alcohol with hydrogen peroxide or other oxidants.[1]

Radical Formation: Decomposition of this compound

The utility of this compound as a radical initiator stems from the relative weakness of the oxygen-oxygen single bond. Decomposition can be initiated thermally, photolytically, or through chemical reactions, leading to the formation of highly reactive free radicals.

Upon heating or exposure to light, this compound undergoes homolytic cleavage of the O-O bond to produce a benzyloxy radical (C₆H₅CH₂O•) and a hydroxyl radical (HO•).[1] This unimolecular dissociation is a critical initiation step for many radical processes.[2] The reaction proceeds through a hydrogen-bonded radical-pair intermediate.[2][4]

Decomposition can also occur via bimolecular pathways or be catalyzed by transition metals. In autoxidation processes, the decomposition can be initiated in a controlled manner by transition-metal ions.[5] The reaction of this compound with a hydrocarbon, such as toluene, can also occur where O-O bond homolysis is coupled with a C-H bond abstraction in a single kinetic step.[2]

Reaction Pathways of Resulting Radicals

The initially formed benzyloxy and hydroxyl radicals are highly reactive and participate in a cascade of subsequent reactions, which is crucial for their role in polymerization, oxidation, and combustion chemistry.[1][6]

-

Benzyloxy Radical (C₆H₅CH₂O•) : This radical can undergo β-scission, a fragmentation reaction, particularly at elevated temperatures (>500 K), to yield a phenyl radical (C₆H₅•) and formaldehyde (B43269) (HCHO).[1]

-

Hydroxyl Radical (HO•) : As a powerful oxidizing agent, the hydroxyl radical readily abstracts hydrogen atoms from other molecules, propagating the radical chain.

-

Overall Process : The thermal decomposition of this compound ultimately leads to the formation of benzoxyl radical + OH, a process that is particularly fast at temperatures of 900 K and above.[5][6] This chemistry is central to the conversion of toluene to benzaldehyde (B42025), which aids autoignition by releasing energy or forming more reactive free radicals through chain-branching.[5][6][7]

Quantitative Data

The reactivity and stability of this compound are governed by its thermochemical and kinetic parameters.

The bond dissociation energy (BDE) of the peroxide O-O bond is a key indicator of the energy required to initiate radical formation.

| Bond | Species | Bond Dissociation Energy (BDE) | Method/Source |

| RO-OH | This compound | ~45 kcal/mol | General value for organic hydroperoxides.[1][8] |

| O-O Homolysis Energy | This compound | +181 kJ/mol (+43.3 kcal/mol) | Calculated energy to form the hydrogen-bonded radical-pair intermediate.[2][4] |

| C-H (benzylic) | Toluene | 89.7 ± 0.6 kcal/mol | Reference value for precursor C-H bond strength. |

| O-H | This compound | 84-88 kcal/mol | Typical range for hydroperoxides.[9] |

While specific rate constants for this compound decomposition are highly dependent on conditions (solvent, temperature, pressure), computational studies provide valuable insights.

| Reaction | Temperature | Key Finding | Source |

| Benzylperoxy + H → this compound | Low T | Formation of a stabilized adduct is the dominant pathway. | [6][10] |

| This compound → Benzoxyl + OH | > 900 K | Decomposition is fast, making this the primary pathway at high temperatures. | [2][5][6] |

| Benzyl + HO₂ → Benzoxyl + OH | > 700 K | This reaction proceeds predominantly to these products via a this compound adduct.[10] | [10] |

| Benzylperoxy + H → Minor Products | High T | Minor paths (~1% each) include benzyl + HO₂, α-hydroxylbenzyl + OH, and benzaldehyde + H₂O.[5][6] | [5][6] |

Experimental Protocols

Studying the transient and highly reactive species generated from this compound requires specialized analytical techniques.

A typical investigation involves the synthesis of the hydroperoxide, controlled decomposition to generate radicals, detection and characterization of these transient species, and analysis of the final stable products.

ESR (or EPR) spectroscopy is the primary technique for the direct detection and characterization of paramagnetic species like free radicals.[11][12][13][14]

-

Sample Preparation :

-

Dissolve a known concentration of purified this compound in a suitable deoxygenated solvent (e.g., benzene, t-butyl benzene). Oxygen must be removed as its paramagnetic nature broadens the ESR signal.

-

Transfer the solution to a high-purity quartz ESR tube.

-

Seal the tube under vacuum or an inert atmosphere (e.g., argon).

-

-

Radical Generation :

-

For photolytic generation, the sample is placed within the ESR spectrometer's resonant cavity and irradiated with a UV lamp.

-

For thermal generation, the sample temperature is precisely controlled using a variable temperature accessory.

-

-

Data Acquisition :

-

The ESR spectrometer applies a static magnetic field and sweeps it while irradiating the sample with a fixed microwave frequency (typically X-band, ~9.5 GHz).[12]

-

Absorption of microwaves is detected when the energy difference between the electron spin states matches the microwave photon energy.

-

-

Spectral Analysis :

-

The resulting spectrum's g-factor provides information about the radical's electronic environment. For carbon-centered radicals, it is typically close to the free-electron value of ~2.0036.[11]

-

Hyperfine splitting patterns, caused by the interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹H), reveal the radical's structure and the distribution of the unpaired electron.[11][12]

-

GC-MS is a powerful tool for separating and identifying the volatile and semi-volatile products of this compound decomposition.[15][16][17]

-

Reaction Quenching :

-

After the decomposition reaction has proceeded for a set time under controlled conditions, it must be quenched to stop further reactions. This can be achieved by rapid cooling or by adding a radical scavenger like triphenylphosphine, which reduces the remaining hydroperoxide to the corresponding alcohol.[15]

-

-

Sample Preparation :

-

Dilute an aliquot of the quenched reaction mixture in a suitable volatile solvent (e.g., dichloromethane, hexane).

-

Add an internal standard for quantitative analysis.

-

-

GC Separation :

-

Inject the sample into the GC. The instrument vaporizes the sample, and an inert carrier gas (e.g., helium) sweeps the components onto a capillary column (e.g., Rxi-5ms).[16][17]

-

The column separates the components based on their boiling points and interactions with the stationary phase. A temperature program is used to elute compounds in a reasonable time.

-

-

MS Detection and Identification :

-

As components elute from the GC column, they enter the mass spectrometer.

-

The MS ionizes the molecules (typically via electron ionization) and separates the resulting fragments based on their mass-to-charge ratio.

-

The resulting mass spectrum is a "fingerprint" that can be compared against spectral libraries (e.g., NIST) to identify the compound.

-

-

Quantification :

Relevance in Research and Drug Development

-

Fundamental Research : this compound serves as a model system for studying the fundamental principles of free radical reactions, autoxidation, and combustion chemistry.[1] Its well-defined decomposition pathways allow for detailed kinetic and mechanistic investigations.

-

Organic Synthesis : As a radical initiator, it is used in polymerization processes and as an oxidizing agent for creating alcohols, ketones, and other functional groups.[1]

-

Drug Development and Toxicology : The ability of hydroperoxides to generate reactive oxygen species (ROS) is of significant interest.[1] While this can be harnessed for potential therapeutic effects (e.g., antimicrobial properties), it also poses a risk in drug formulations. The presence of benzylic structures (like benzyl alcohol, a common excipient) can lead to the formation of peroxides and radicals, potentially degrading the active pharmaceutical ingredient (API) or causing toxicity.[20] Understanding these pathways is crucial for ensuring the stability and safety of pharmaceutical products.

References

- 1. Buy this compound (EVT-8743494) | 3071-34-9 [evitachem.com]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. Peroxide synthesis by substitution or oxidation [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Oxidation of the Benzyl Radical: Mechanism, Thermochemistry, and Kinetics for the Reactions of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. "Kinetic modeling of the benzyl + HO2 reaction" by Gabriel Da Silva and Joseph W. Bozzelli [digitalcommons.njit.edu]

- 11. dspace.mit.edu [dspace.mit.edu]

- 12. Experiment 7. ESR Spectroscopy. Introduction [hep.fsu.edu]

- 13. wiley.com [wiley.com]

- 14. EPR Spectroscopy — Free Radicals Chemistry Group — Marco Lucarini - Elisabetta Mezzina - Paola Franchi [site.unibo.it]

- 15. researchgate.net [researchgate.net]

- 16. The gas chromatographic analysis of the reaction products of the partial isobutane oxidation as a two phase process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. hzdr.de [hzdr.de]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Performance Evaluation of Benzyl Alcohol Oxidation with tert-Butyl Hydroperoxide to Benzaldehyde Using the Response Surface Methodology, Artificial Neural Network, and Adaptive Neuro-Fuzzy Inference System Model - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Primary Processes of Free Radical Formation in Pharmaceutical Formulations of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of Benzyl Hydroperoxide: A Deep Dive into the Key Reactions of the Benzylperoxy Radical

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The benzylperoxy radical (C₆H₅CH₂OO•) is a pivotal, transient intermediate in the atmospheric and combustion chemistry of toluene (B28343), as well as in various synthetic organic processes. Its reactions are critical in determining the fate of toluene and the formation of subsequent oxygenated products, including the relatively stable benzyl (B1604629) hydroperoxide (C₆H₅CH₂OOH). Understanding the kinetics and mechanisms of the reactions leading to benzyl hydroperoxide is crucial for developing accurate models of atmospheric pollution, improving combustion efficiency, and designing novel oxidation processes in the pharmaceutical and chemical industries. This technical guide provides a comprehensive overview of the core reactions of the benzylperoxy radical that result in the formation of this compound, with a focus on quantitative data, detailed experimental protocols, and visual representations of the key pathways.

Formation of the Benzylperoxy Radical

The primary route to the formation of the benzylperoxy radical is through the oxidation of the benzyl radical (C₆H₅CH₂•). The benzyl radical itself is typically generated from the hydrogen abstraction from the methyl group of toluene by radical species such as the hydroxyl radical (•OH) in the atmosphere or other radical initiators in controlled chemical systems.[1][2] Once formed, the benzyl radical rapidly reacts with molecular oxygen in a barrierless association reaction to yield the benzylperoxy radical.[3][4]

Reaction: C₆H₅CH₂• + O₂ → C₆H₅CH₂OO•

Key Reactions Leading to this compound

Two primary bimolecular reactions involving the benzylperoxy radical are significant contributors to the formation of this compound: the self-reaction of two benzylperoxy radicals and the reaction of a benzylperoxy radical with a hydroperoxy radical (HO₂•).

Self-Reaction of Benzylperoxy Radicals

The self-reaction of benzylperoxy radicals proceeds through a complex mechanism involving the formation of a short-lived tetroxide intermediate (C₆H₅CH₂OOOOCH₂C₆H₅). This intermediate can then decompose through several channels, one of which leads to the formation of this compound, benzaldehyde (B42025) (C₆H₅CHO), and molecular oxygen. Another pathway produces two benzoxyl radicals (C₆H₅CH₂O•) and molecular oxygen. The benzoxyl radicals can subsequently abstract a hydrogen atom from a suitable donor to form benzyl alcohol (C₆H₅CH₂OH).[3][5]

Overall Reactions:

-

2 C₆H₅CH₂OO• → C₆H₅CH₂OH + C₆H₅CHO + O₂

-

2 C₆H₅CH₂OO• → 2 C₆H₅CH₂O• + O₂

The formation of this compound in this reaction pathway is often considered as part of a more complex sequence of events following the initial self-reaction, particularly through the subsequent reactions of the generated radicals. However, some studies suggest a direct channel, although it is generally considered a minor pathway.

Reaction of Benzylperoxy Radical with Hydroperoxy Radical (HO₂•)

The reaction between the benzylperoxy radical and the hydroperoxy radical is a significant source of this compound in environments where both radical species are present, such as in the atmosphere and during the autoxidation of toluene.[3][6] This reaction proceeds via a hydrogen abstraction mechanism, where the hydroperoxy radical donates a hydrogen atom to the benzylperoxy radical, resulting in the formation of this compound and molecular oxygen.[3] This reaction is generally considered to be the most direct and significant pathway for the formation of this compound from the benzylperoxy radical.[3]

Reaction: C₆H₅CH₂OO• + HO₂• → C₆H₅CH₂OOH + O₂

Quantitative Kinetic Data

The rates of the key reactions involving the benzylperoxy radical have been determined through various experimental and computational studies. The following table summarizes the Arrhenius parameters for the self-reaction of the benzylperoxy radical and its reaction with the hydroperoxy radical. These parameters are crucial for kinetic modeling of systems involving toluene oxidation.

| Reaction | A (cm³ molecule⁻¹ s⁻¹) | Eₐ/R (K) | Temperature Range (K) | Reference |

| 2 C₆H₅CH₂OO• → Products | 2.50 x 10⁻¹⁴ | 1562 | 298-353 | [6] |

| C₆H₅CH₂OO• + HO₂• → Products | 5.70 x 10⁻¹⁴ | 1649 | 298-353 | [6] |

Note: The Arrhenius equation is given by k = A * exp(-Eₐ/RT), where k is the rate constant, A is the pre-exponential factor, Eₐ is the activation energy, R is the gas constant, and T is the temperature in Kelvin.

Experimental Protocols

The study of the kinetics of benzylperoxy radical reactions often employs sophisticated experimental techniques. A common and powerful method is laser flash photolysis coupled with time-resolved UV-visible absorption spectroscopy.

Laser Flash Photolysis with Time-Resolved UV-Visible Absorption Spectroscopy

Objective: To generate benzylperoxy radicals in a controlled environment and monitor their temporal decay to determine reaction rate constants.

Methodology:

-

Radical Generation: Benzylperoxy radicals are typically generated by the photolysis of a suitable precursor mixture. A common approach involves the 248 nm excimer laser photolysis of a flowing mixture of Cl₂, N₂, O₂, and toluene (C₆H₅CH₃). The photolysis of Cl₂ produces chlorine atoms, which then abstract a hydrogen atom from the methyl group of toluene to form benzyl radicals. These benzyl radicals subsequently react with O₂ to form benzylperoxy radicals.[7]

-

Reaction Cell: The reaction is carried out in a temperature-controlled quartz reaction cell. The pressure within the cell is maintained at a constant value, typically in the range of 50-200 Torr.[6]

-

Detection: The concentration of the benzylperoxy radical and other absorbing species is monitored in real-time using a time-resolved UV-visible absorption spectrometer. A probe beam from a xenon arc lamp is passed through the reaction cell, and the transmitted light is analyzed by a monochromator and a photomultiplier tube. The absorption spectrum of the benzylperoxy radical typically shows a maximum around 250 nm.[6][8]

-

Data Analysis: The temporal profiles of the absorbance at specific wavelengths are recorded. By applying a kinetic model that includes the relevant reactions, the rate constants for the reactions of interest can be extracted by fitting the model to the experimental data.[6]

Computational Chemistry Protocols

Theoretical calculations, particularly using quantum chemistry methods, have been instrumental in elucidating the reaction mechanisms and energetics of benzylperoxy radical reactions.

Objective: To calculate the potential energy surfaces, reaction enthalpies, and rate constants for the reactions of the benzylperoxy radical.

Methodology:

-

Electronic Structure Calculations: The geometries of the reactants, transition states, and products are optimized using methods such as Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., cc-pVDZ).[4][9]

-

High-Level Energy Calculations: To obtain more accurate energies, single-point energy calculations are often performed on the optimized geometries using higher-level ab initio methods like Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) or Complete Active Space with Second-order Perturbation Theory (CASPT2).[4][9]

-

Vibrational Frequency Calculations: Vibrational frequencies are calculated at the same level of theory as the geometry optimization to confirm that the structures are true minima or transition states and to compute zero-point vibrational energies and thermal corrections to the enthalpy and Gibbs free energy.

-

Rate Constant Calculations: The calculated energetic and molecular properties are then used in statistical rate theories, such as Transition State Theory (TST) or Rice-Ramsperger-Kassel-Marcus (RRKM) theory, to calculate the temperature- and pressure-dependent rate constants for the elementary reaction steps.[10][11]

Visualizing the Pathways

The following diagrams, generated using the DOT language, illustrate the key reaction pathways and a typical experimental workflow.

Caption: Key reactions of the benzylperoxy radical.

Caption: Experimental workflow for kinetic studies.

Conclusion

The formation of this compound from the benzylperoxy radical is a fundamental process in the oxidation of toluene. The reaction with the hydroperoxy radical stands out as the most direct and significant pathway. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for researchers and professionals working in atmospheric chemistry, combustion science, and synthetic chemistry. A thorough understanding of these key reactions is essential for the accurate prediction of product distributions and for the development of cleaner and more efficient chemical processes. Further research, particularly in refining the rate constants over a wider range of temperatures and pressures, will continue to enhance the fidelity of kinetic models and our understanding of these complex radical systems.

References

- 1. Acetonyl Peroxy and Hydroperoxy Self- and Cross-Reactions: Temperature-Dependent Kinetic Parameters, Branching Fractions, and Chaperone Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Kinetics of the benzyl + HO 2 and benzoxyl + OH barrierless association reactions: fate of the this compound adduct under combustion and atmosp ... - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D0CP00752H [pubs.rsc.org]

- 4. books.rsc.org [books.rsc.org]

- 5. idpublications.org [idpublications.org]

- 6. Study of benzylperoxy radical using laser photolysis: ultraviolet spectrum, self-reaction, and reaction with HO2 kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 8. nist.gov [nist.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Oxidation of the Benzyl Radical: Mechanism, Thermochemistry, and Kinetics for the Reactions of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. "Kinetic modeling of the benzyl + HO2 reaction" by Gabriel Da Silva and Joseph W. Bozzelli [digitalcommons.njit.edu]

Unraveling the Stability of Benzyl Hydroperoxide: A Computational Chemistry Perspective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Benzyl (B1604629) hydroperoxide, a key intermediate in the oxidation of toluene (B28343) and a structural motif relevant to certain pharmaceuticals, possesses a delicate peroxy bond that governs its stability and reactivity. Understanding the mechanistic details of its decomposition is paramount for applications ranging from combustion chemistry to drug design. This technical guide delves into the computational chemistry studies that have elucidated the unimolecular and bimolecular decomposition pathways of benzyl hydroperoxide, providing a comprehensive overview of the methodologies employed and the quantitative data generated.

Core Findings: A Quantitative Look at Decomposition Barriers

Computational studies, employing a range of high-level quantum chemical methods, have provided valuable insights into the energetics of this compound decomposition. The following tables summarize the key quantitative data from prominent theoretical investigations, offering a comparative view of the activation barriers and reaction thermodynamics.

Table 1: Calculated Activation Energies and Enthalpies for the Unimolecular Decomposition of this compound

| Reaction | Computational Method | ΔH‡ (298 K, kcal/mol) | ΔG‡ (298 K, kcal/mol) |

| C₆H₅CH₂OOH → C₆H₅CH₂O• + •OH | CASPT2(2,2)/cc-pVTZ//UB3LYP/6-31G(d) | 43.2 | 43.0 |

Source: Adapted from a study on radical-pair formation in hydrocarbon autoxidation.

Table 2: Calculated Thermochemistry for the Formation and Decomposition of the this compound Adduct

| Reaction | Computational Method | ΔH (kcal/mol) | Notes |

| Benzyl Radical + O₂ → Benzylperoxy Radical | G3B3 | -23.8 | Exothermic formation. |

| Benzylperoxy Radical + H → this compound | G3B3 | -87.0 | Highly exothermic adduct formation.[1] |

| This compound → Benzoxyl Radical + •OH | G3B3 | -45.01 | Major decomposition pathway.[2] |

| This compound → Benzyl Radical + HO₂ | G3B3 | -60.44 | Minor decomposition pathway at higher temperatures.[2] |

Source: Based on data from studies by da Silva and Bozzelli.[2][3]

Unimolecular Decomposition: The O-O Bond Cleavage

The primary unimolecular decomposition pathway for this compound involves the homolytic cleavage of the weak oxygen-oxygen bond, yielding a benzoxyl radical and a hydroxyl radical.[1] This process is the rate-determining step in the thermal decomposition of this compound at lower temperatures.[1]

Computational Workflow for Unimolecular Decomposition

The logical workflow for investigating the unimolecular decomposition of this compound using computational methods is depicted below.

Caption: Computational workflow for unimolecular decomposition analysis.

The Role of Radical Reactions in this compound Formation and Decay

In combustion and atmospheric environments, the stability of this compound is intricately linked to a series of radical reactions. The oxidation of the benzyl radical, formed from toluene, leads to the benzylperoxy radical.[1][3] The subsequent reaction of the benzylperoxy radical with a hydrogen atom is a highly exothermic process that forms a vibrationally excited this compound adduct.[1]

This "hot" this compound molecule can either be stabilized by collisions or, more likely at higher temperatures, rapidly decompose.[2] The dominant decomposition pathway for this activated adduct is the formation of the benzoxyl radical and a hydroxyl radical.[1]

Signaling Pathway of Benzyl Radical Oxidation and this compound Decomposition

The following diagram illustrates the key steps in the formation and subsequent decomposition of this compound initiated by the benzyl radical.

Caption: Formation and decomposition pathway of this compound.

Detailed Methodologies: A Look Under the Hood

The accuracy of computational chemistry studies hinges on the rigor of the methods employed. Below are the detailed protocols for the key experiments cited in this guide.

Computational Protocol: G3B3 Method

The Gaussian-3 theory using B3LYP geometries (G3B3) is a composite ab initio method designed to achieve high accuracy in thermochemical calculations.

-

Software: Gaussian 09 or a similar quantum chemistry software package.

-

Geometry Optimization and Frequency Calculations: Geometries of all species (reactants, transition states, and products) are optimized using the B3LYP density functional with the 6-31G(d) basis set. Frequency calculations are performed at the same level of theory to confirm the nature of the stationary points (minima or first-order saddle points) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

-

Single-Point Energy Calculations: A series of single-point energy calculations are performed at higher levels of theory and with larger basis sets on the B3LYP/6-31G(d) optimized geometries. These include:

-

MP4/6-31G(d)

-

QCISD(T)/6-31G(d)

-

MP4/6-31+G(d)

-

MP4/6-31G(2df,p)

-

MP2/G3Large

-

-

Final Energy Calculation: The final G3B3 energy is calculated as a sum of the energies from the different levels of theory, along with empirical higher-level corrections to account for remaining deficiencies.

Computational Protocol: CASPT2 Method

The Complete Active Space Second-Order Perturbation Theory (CASPT2) method is a high-level multireference method suitable for studying systems with significant static and dynamic electron correlation, such as bond-breaking processes.

-

Software: MOLCAS, OpenMolcas, or a similar multireference quantum chemistry package.

-

Geometry Optimization: Initial geometry optimizations are typically performed at a lower level of theory, such as UB3LYP/6-31G(d), as cited in the referenced study.

-

CASSCF Calculation: A Complete Active Space Self-Consistent Field (CASSCF) calculation is performed to obtain a qualitatively correct multiconfigurational reference wave function. The "active space" is a crucial parameter and, for O-O bond cleavage in this compound, a minimal active space would include the bonding and antibonding σ orbitals of the O-O bond and the two lone-pair electrons on the oxygen atoms, denoted as CAS(2,2).

-

CASPT2 Calculation: A second-order perturbation theory correction is applied to the CASSCF wave function to account for dynamic electron correlation. The cc-pVTZ basis set is often used for such calculations to achieve a good balance between accuracy and computational cost.

-

Thermochemical Analysis: The calculated energies of the reactant and transition state are used to determine the activation enthalpy (ΔH‡) and Gibbs free energy of activation (ΔG‡) after including corrections for zero-point vibrational energy and thermal effects from the geometry optimization and frequency calculations.

Conclusion

Computational chemistry has proven to be an indispensable tool for elucidating the intricate details of this compound stability. Through the application of sophisticated methods like G3B3 and CASPT2, researchers have been able to quantify the energetics of its decomposition pathways, providing a fundamental understanding of its reactivity. The data and methodologies presented in this guide offer a solid foundation for further research in areas where the chemistry of this compound plays a critical role, from improving combustion models to designing more stable pharmaceutical compounds.

References

- 1. Oxidation of the Benzyl Radical: Mechanism, Thermochemistry, and Kinetics for the Reactions of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Kinetics of the benzyl + HO 2 and benzoxyl + OH barrierless association reactions: fate of the this compound adduct under combustion and atmosp ... - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D0CP00752H [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Indium-Mediated Synthesis of Benzylic Hydroperoxides from Benzyl Bromides

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of benzylic hydroperoxides is a critical process in organic chemistry, with applications in the development of pharmaceuticals and other bioactive molecules. Traditional methods for this synthesis often involve harsh reaction conditions, expensive reagents, and limited functional group tolerance. This document outlines a robust and efficient indium-mediated protocol for the synthesis of benzylic hydroperoxides from a wide array of benzyl (B1604629) bromides. The reaction proceeds under mild, aerobic conditions at room temperature, utilizing molecular oxygen as an environmentally benign oxidant.[1] This method offers high yields and broad substrate compatibility, making it a valuable tool for medicinal chemistry and drug development.

Reaction Principle

The indium-mediated synthesis of benzylic hydroperoxides operates via a single-electron transfer (SET) mechanism. Indium(0) acts as a radical initiator, transferring an electron to the benzyl bromide to generate a benzyl radical. This radical then reacts with atmospheric oxygen to form a benzylperoxy radical. Subsequent reduction by another indium atom and protonation yields the final benzylic hydroperoxide product.[1]

Advantages of the Method

-

Mild Reaction Conditions: The synthesis is conducted at room temperature under an air atmosphere, avoiding the need for high temperatures or specialized equipment.[1]

-

High Yields: A broad range of benzyl bromides can be converted to their corresponding hydroperoxides in good to excellent yields.[1]

-

Broad Substrate Scope: The reaction tolerates a wide variety of functional groups on the aromatic ring, including both electron-donating and electron-withdrawing substituents.

-

Environmentally Friendly: The use of indium as a mediator and molecular oxygen as the oxidant makes this a greener alternative to many traditional methods.[1]

Data Presentation

The following tables summarize the quantitative data for the indium-mediated synthesis of benzylic hydroperoxides from various benzyl bromides, as reported in Org. Lett. 2019, 21, 4428-4432.

Table 1: Synthesis of Benzylic Hydroperoxides from Substituted Benzyl Bromides

| Entry | Benzyl Bromide Substrate | Product | Time (h) | Yield (%) |

| 1 | Benzyl bromide | Phenylmethyl hydroperoxide | 2 | 89 |

| 2 | 4-Methylbenzyl bromide | (4-Methylphenyl)methyl hydroperoxide | 2 | 85 |

| 3 | 4-Methoxybenzyl bromide | (4-Methoxyphenyl)methyl hydroperoxide | 2 | 82 |

| 4 | 4-Fluorobenzyl bromide | (4-Fluorophenyl)methyl hydroperoxide | 3 | 81 |

| 5 | 4-Chlorobenzyl bromide | (4-Chlorophenyl)methyl hydroperoxide | 3 | 83 |

| 6 | 4-Bromobenzyl bromide | (4-Bromophenyl)methyl hydroperoxide | 3 | 86 |

| 7 | 4-(Trifluoromethyl)benzyl bromide | (4-(Trifluoromethyl)phenyl)methyl hydroperoxide | 4 | 75 |

| 8 | 4-Nitrobenzyl bromide | (4-Nitrophenyl)methyl hydroperoxide | 5 | 72 |

| 9 | 2-Methylbenzyl bromide | (2-Methylphenyl)methyl hydroperoxide | 2.5 | 80 |

| 10 | 3-Methylbenzyl bromide | (3-Methylphenyl)methyl hydroperoxide | 2.5 | 83 |

| 11 | Naphthalen-2-ylmethyl bromide | Naphthalen-2-ylmethyl hydroperoxide | 3 | 88 |

| 12 | 1-Bromo-1-phenylethane | 1-Phenylethyl hydroperoxide | 4 | 78 |

Table 2: Synthesis from Dihalo- and Polycyclic Benzyl Bromides

| Entry | Benzyl Bromide Substrate | Product | Time (h) | Yield (%) |

| 1 | 3,5-Bis(bromomethyl)-1,1'-biphenyl | 1,1'-Biphenyl-3,5-diyldimethanediyl dihydroperoxide | 6 | 70 |

| 2 | 1,4-Bis(bromomethyl)benzene | 1,4-Phenylenedimethanediyl dihydroperoxide | 5 | 75 |

| 3 | 9-(Bromomethyl)anthracene | Anthracen-9-ylmethyl hydroperoxide | 4 | 85 |

Experimental Protocols

General Procedure for the Indium-Mediated Synthesis of Benzylic Hydroperoxides

Materials:

-

Substituted benzyl bromide (1.0 equiv)

-

Indium powder (200 mesh, 1.3 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Round-bottom flask

-

Magnetic stirrer

-

Standard laboratory glassware for workup and purification

Protocol:

-

To a round-bottom flask equipped with a magnetic stir bar, add the substituted benzyl bromide (0.3 mmol, 1.0 equiv) and indium powder (0.39 mmol, 1.3 equiv).

-

Add anhydrous DMF (1.0 mL) to the flask.

-

Stir the reaction mixture vigorously at room temperature under an air atmosphere.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion of the reaction, quench the reaction by adding 10 mL of water.

-

Extract the aqueous layer with ethyl acetate (B1210297) (3 x 15 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the pure benzylic hydroperoxide.

Visualizations

Proposed Reaction Mechanism

Caption: Proposed mechanism for the indium-mediated synthesis of benzylic hydroperoxides.

Experimental Workflow

Caption: General experimental workflow for the synthesis of benzylic hydroperoxides.

References

Application Notes and Protocols: Benzyl Hydroperoxide and Other Hydroperoxides as Oxidizing Agents in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroperoxides are a class of oxidizing agents widely employed in organic synthesis for the introduction of oxygen atoms into various functional groups. While hydrogen peroxide and tert-butyl hydroperoxide (TBHP) are the most common reagents in this class, benzyl (B1604629) hydroperoxide presents an alternative with distinct properties. This document provides an overview of the use of benzyl hydroperoxide and detailed protocols for analogous transformations using more common hydroperoxides for key synthetic applications, including the oxidation of alcohols and sulfides, and the epoxidation of alkenes.

This compound: Properties and Reactivity

This compound is an organic peroxide characterized by the presence of a hydroperoxide functional group (-OOH) attached to a benzyl group. It is primarily known as a radical initiator upon thermal or photolytic decomposition, generating benzoyloxy and hydroxyl radicals.[1] This reactivity is leveraged in polymerization processes.[1]

While its application as a selective oxidizing agent in organic synthesis is less documented than that of hydrogen peroxide or TBHP, its decomposition mechanism suggests its potential in oxidation reactions proceeding through radical pathways.[2] The thermal decomposition of this compound is rapid at temperatures of 900 K and above, yielding a benzoxyl radical and a hydroxyl radical.[2][3]

Application 1: Oxidation of Alcohols to Carbonyl Compounds

The oxidation of primary and secondary alcohols to aldehydes and ketones, respectively, is a fundamental transformation in organic synthesis. While specific, detailed protocols for the use of this compound in this context are not widely available in the reviewed literature, extensive research has been conducted using hydrogen peroxide and tert-butyl hydroperoxide (TBHP) with various catalytic systems. These reactions are often favored for their "green" nature, with water being the primary byproduct.[4][5]

Quantitative Data for Alcohol Oxidation with H₂O₂ and TBHP

| Entry | Substrate | Oxidant | Catalyst | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Selectivity (%) | Product | Ref. |

| 1 | Benzyl alcohol | H₂O₂ (30%) | Iron "helmet" phthalocyanine (B1677752) | None | RT | 0.25 | - | - | Benzaldehyde | [6] |

| 2 | Benzyl alcohol | TBHP (70%) | Iron "helmet" phthalocyanine | None | RT | 0.5 | - | - | Benzaldehyde | [6] |

| 3 | Diphenylmethanol | TBHP (70%) | Iron "helmet" phthalocyanine | None | 68 | 2 | - | - | Benzophenone | [6] |

| 4 | Benzyl alcohol | H₂O₂ (30%) | K₈[BW₁₁O₃₉H]·13H₂O | H₂O | 90 | 1 | 98 | 99 | Benzaldehyde | [7] |

| 5 | 1-Phenylethanol | H₂O₂ (30%) | MgAl₂O₄@SiO₂–PTA | H₂O | 80 | 3 | 98 | >99 | Acetophenone | [5][7] |

| 6 | Benzyl alcohol | TBHP | Ce₀.₈Zr₀.₂O₂ | None | 90 | 4 | >98 | ~98 | Benzaldehyde | [8] |

| 7 | 4-Nitrobenzyl alcohol | H₂O₂ (35%) | DBDMH | H₂O | 60 | - | 92 (yield) | - | 4-Nitrobenzaldehyde | [9] |

Experimental Protocols for Alcohol Oxidation

Protocol 1: Iron-Catalyzed Oxidation of Benzyl Alcohol with TBHP [6]

-

Materials: 25 mL round-bottomed flask, magnetic stirrer, benzyl alcohol, 70% TBHP solution in water, iron "helmet" phthalocyanine catalyst.

-

Procedure:

-

To the 25 mL round-bottomed flask, add 1.0 mg (1.2 µmol) of the iron catalyst and 5.0 mL of benzyl alcohol.

-

Stir the mixture magnetically until the catalyst is completely dissolved.

-

Add 0.3 mL of 70% TBHP solution in water via syringe.

-

Continue stirring the open flask at room temperature for 30 minutes.

-

The reaction progress and product formation can be analyzed by HPLC.

-

Protocol 2: Oxidation of 4-Nitrobenzyl Alcohol with H₂O₂ and DBDMH [9]

-

Materials: Round-bottomed flask, 4-nitrobenzyl alcohol, 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH), 35% aqueous hydrogen peroxide.

-

Procedure:

-

In a round-bottomed flask, combine 4-nitrobenzyl alcohol (1.0 mmol) and DBDMH (0.5 mmol, 0.14 g).

-

Add aqueous hydrogen peroxide (3.0 mmol, 35% aq.).

-

Stir the mixture at 60 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, perform a suitable workup to isolate the product.

-

Reaction Workflow: Catalytic Oxidation of Alcohols

Caption: General workflow for the catalytic oxidation of an alcohol.

Application 2: Oxidation of Sulfides to Sulfoxides and Sulfones

The selective oxidation of sulfides to sulfoxides is a valuable transformation, as sulfoxides are important intermediates in organic synthesis and are present in many biologically active molecules. Further oxidation leads to the corresponding sulfones. Hydrogen peroxide and TBHP are commonly used for this purpose, often with high selectivity.

Quantitative Data for Sulfide (B99878) Oxidation with H₂O₂ and TBHP

| Entry | Substrate | Oxidant | Catalyst/Additive | Solvent | Temp. (°C) | Time (min) | Conversion (%) | Product(s) | Ref. |

| 1 | Thioanisole (B89551) | H₂O₂ (30%) | Glacial Acetic Acid | None | RT | 80 | 100 | Methyl phenyl sulfoxide | [10][11] |

| 2 | Dibenzyl sulfide | H₂O₂ (30%) | Glacial Acetic Acid | None | RT | 50 | 100 | Dibenzyl sulfoxide | [10][11] |

| 3 | Thioanisole | TBHP | None | Dichloromethane (B109758) | 60 | 1.5 (h) | 92 (yield) | Methyl phenyl sulfoxide | [12] |

| 4 | Dibenzyl disulfide | H₂O₂ (26.4%) | Cyclic seleninate ester | Dichloromethane | RT | 3 (h) | 64 (yield) | S-Benzyl phenylmethanesulfinothioate | [6] |

| 5 | Thioanisole | H₂O₂ | Amberlyst 15/Acetic Acid | None | 50 | - | - | Methyl phenyl sulfone | [13][14] |

Experimental Protocols for Sulfide Oxidation

Protocol 3: Transition-Metal-Free Oxidation of Sulfides with H₂O₂ [10][11]

-

Materials: Round-bottomed flask, sulfide substrate, glacial acetic acid, 30% hydrogen peroxide, sodium hydroxide (B78521) solution (4 M), dichloromethane.

-

Procedure:

-